![molecular formula C19H18N4O4S B2575896 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1219905-42-6](/img/structure/B2575896.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone represents a novel structure that combines elements known for their biological activity. The benzo[d][1,3]dioxole moiety is recognized for its pharmacological potential, while the oxadiazole and piperidine components enhance the compound's bioactivity. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes various functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole unit is particularly significant due to its established roles in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit substantial antibacterial properties. For instance, derivatives have shown high activity against both Gram-positive and Gram-negative bacteria. In a study assessing various derivatives, compounds with similar structural motifs demonstrated minimal inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Bacterial Strain | MIC (nM) |
---|---|
Sarcina | 80 |
Staphylococcus aureus | 110 |
Escherichia coli | 150 |
This suggests that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 45.2 μM against U87 glioblastoma cells .
Cancer Cell Line | IC50 (μM) |
---|---|
U87 glioblastoma | 45.2 |
MCF cell line | 25.72 ± 3.95 |
These findings indicate that the compound may have significant potential as an anticancer agent.
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of DNA Synthesis: Some derivatives interfere with DNA replication processes in bacteria and cancer cells.
- Apoptosis Induction: The ability to trigger programmed cell death in cancer cells is a critical pathway for anticancer activity.
- Enzyme Modulation: Compounds can act as inhibitors or modulators of specific enzymes involved in metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Antibacterial Efficacy: A series of derivatives were synthesized and tested against common bacterial strains. Results indicated that modifications to the piperidine ring enhanced antibacterial activity significantly .
- Anticancer Evaluation: In vivo studies using tumor-bearing mice showed that a related compound significantly suppressed tumor growth compared to controls .
Eigenschaften
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-11-20-14(9-28-11)19(24)23-6-2-3-13(8-23)18-22-21-17(27-18)12-4-5-15-16(7-12)26-10-25-15/h4-5,7,9,13H,2-3,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORBOJSUSTXAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.